molecular formula C9H13N5O3 B8802415 9-(3,4-Dihydroxybutyl)guanine CAS No. 83470-64-8

9-(3,4-Dihydroxybutyl)guanine

Cat. No. B8802415
CAS RN: 83470-64-8
M. Wt: 239.23 g/mol
InChI Key: QOVUZUCXPAZXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3,4-Dihydroxybutyl)guanine is a useful research compound. Its molecular formula is C9H13N5O3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(3,4-Dihydroxybutyl)guanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,4-Dihydroxybutyl)guanine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83470-64-8

Product Name

9-(3,4-Dihydroxybutyl)guanine

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-9-(3,4-dihydroxybutyl)-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)

InChI Key

QOVUZUCXPAZXDZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of ethyl 4-(2-amino-1,6-dihydro-6-oxopurin-9-yl)-2-hydroxybutyrate (prepared according to Example 4) in iso-propanol was added an excess of sodium borohydride and the mixture was refluxed over night (at least 8 hours). Hydrochloric acid was added until a clear solution was obtained (neutral pH). After removal of the solvent the residue was dissolved in a minimum amount of boiling water and kept at 0° C. for a couple of hours. The solid was filtered off. The filtrate was evaporated at reduced pressure and the residue dissolved in hydrochloric acid (1 mol/l) and adsorbed on a cation exchange resin (Dowex 50 W, H+ -form). The resin was washed with water and then eluted with 5% ammonium hydroxide. The eluent was evaporated to give a crystalline solid which was recrystallized from water to afford colourless needles. M.p. 260°-1° C. (dec.) (uncorrected) UV spectra (hydrochloric acid 0.01 mol/l): λmax (nm) 277, 253 (ε=11500) M.S: 11.2 a J. (int): 239 (M+, 0.13), 222 (0.19), 221 (0.11), 152 (0.43), 151 (0.56), 44 (1.0).
Name
ethyl 4-(2-amino-1,6-dihydro-6-oxopurin-9-yl)-2-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 0.19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 0.11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 0.43 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 0.56 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( 1.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.